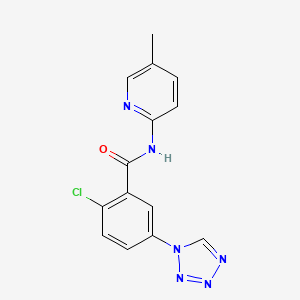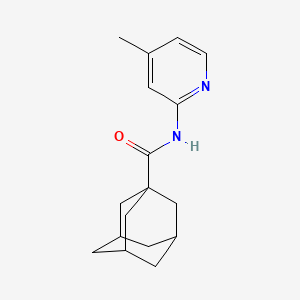![molecular formula C24H22N2O B4995214 2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4995214.png)
2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-5-(3-pyridinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, commonly known as DMBP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMBP is a synthetic molecule that belongs to the class of benzo[a]phenanthridine alkaloids, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of DMBP is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. DMBP has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. DMBP also inhibits the activity of VEGF, a protein that promotes the growth of blood vessels in tumors.
Biochemical and Physiological Effects:
DMBP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMBP can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. DMBP has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the migration of immune cells to sites of inflammation. In animal studies, DMBP has been found to reduce tumor growth and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMBP is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. DMBP also has a favorable toxicity profile and has been shown to be well-tolerated in animal studies. However, the synthesis of DMBP is complex and requires specialized equipment and expertise, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on DMBP. One area of interest is the development of new formulations of DMBP that can improve its bioavailability and efficacy. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of DMBP. Additionally, studies are needed to evaluate the safety and efficacy of DMBP in humans and to determine its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of DMBP involves a multi-step process that starts with the condensation of 2,3-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to obtain the final compound. This synthetic method has been optimized to yield high purity and yield of DMBP.
Applications De Recherche Scientifique
DMBP has been extensively studied for its potential therapeutic applications in various fields of medicine. Recent studies have shown that DMBP exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for cancer treatment. Additionally, DMBP has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2,2-dimethyl-5-pyridin-3-yl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O/c1-24(2)12-18-21-17-8-4-3-6-15(17)9-10-19(21)26-23(22(18)20(27)13-24)16-7-5-11-25-14-16/h3-11,14,23,26H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPSCDQINUIPCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CN=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B4995149.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4995165.png)

![methyl 6-(1,3-benzodioxol-5-yl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B4995168.png)
![methyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4995172.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-chloro-4-methylbenzamide](/img/structure/B4995179.png)
![1-[4-(4-bromophenoxy)butoxy]-2-ethoxybenzene](/img/structure/B4995182.png)
![3-amino-6,6-dimethyl-2-(4-nitrobenzyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4995196.png)
![3-ethyl 6-methyl 4-[(4-hydroxyphenyl)amino]-3,6-quinolinedicarboxylate hydrochloride](/img/structure/B4995204.png)
![1-benzyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-piperidinecarboxamide](/img/structure/B4995223.png)

![2,5-dimethyl-3-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]pyrazine](/img/structure/B4995232.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4995238.png)
![diethyl {3-bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B4995246.png)